2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a phenylbutanoyl group, and a nicotinonitrile moiety, making it a complex and intriguing molecule for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced via acylation reactions, often using reagents like phenylbutanoyl chloride.
Incorporation of the Nicotinonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nicotinonitrile moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
- 6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
Uniqueness
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its specific structural features, which may confer unique biological activities and chemical properties compared to similar compounds. Its combination of a piperidine ring, phenylbutanoyl group, and nicotinonitrile moiety makes it a versatile and valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-16-18-9-5-13-23-21(18)26-19-11-14-24(15-12-19)20(25)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOCUGZVGATDMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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